
N-benzyl-2-(4-fluorophenyl)-N-isopropyl-2H-tetrazole-5-carboxamide
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Overview
Description
N-benzyl-2-(4-fluorophenyl)-N-isopropyl-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C18H18FN5O and its molecular weight is 339.374. The purity is usually 95%.
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Biological Activity
N-benzyl-2-(4-fluorophenyl)-N-isopropyl-2H-tetrazole-5-carboxamide is a synthetic compound belonging to the class of tetrazole derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug development. The unique structural features of this compound, including the tetrazole ring and the fluorophenyl group, may enhance its interaction with biological targets.
Chemical Structure and Properties
The chemical formula for this compound is C18H18FN5O with a molecular weight of 339.4 g/mol. The compound's structure is characterized by:
- A tetrazole ring , which is known for its ability to mimic natural substrates in biological systems.
- A fluorophenyl substituent , which may influence lipophilicity and receptor binding.
The mechanism through which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites on enzymes, potentially inhibiting their activity.
- Receptor Modulation : The presence of a fluorine atom may enhance binding affinity to various receptors, affecting signal transduction pathways.
- Cell Membrane Permeability : The lipophilic nature due to the fluorophenyl group may facilitate crossing cell membranes, thereby reaching intracellular targets.
Antiallergic Activity
Recent studies have indicated that related tetrazole compounds exhibit antiallergic properties. For instance, analogs of this compound have shown promise in inhibiting histamine release from mast cells, suggesting potential applications in treating allergic reactions .
Neuroprotective Effects
Research has also explored the neuroprotective potential of tetrazole derivatives against neurodegenerative diseases such as Parkinson's disease. Compounds with similar structures demonstrated significant inhibition of monoamine oxidase B (MAO-B), an enzyme linked to neurodegeneration. For example, a study highlighted that certain tetrazole derivatives exhibited competitive and reversible MAO-B inhibitory activity, making them candidates for further development in neuroprotection .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines revealed that compounds with structural similarities to this compound showed varying degrees of anti-cancer activity. The structure–activity relationship (SAR) analysis indicated that modifications in the phenyl ring significantly influenced cytotoxic effects .
Data Tables
Biological Activity | IC50 Value (µM) | Reference |
---|---|---|
MAO-B Inhibition | 0.062 | |
Cytotoxicity (A431 Cell Line) | 1.61 | |
Histamine Release Inhibition | Not specified |
Case Studies
- MAO-B Inhibition : A study evaluated several tetrazole derivatives for their MAO-B inhibitory activity using kynuramine as a substrate. Among them, a compound structurally similar to this compound showed promising results with an IC50 value of 0.062 µM, indicating strong inhibitory potential against MAO-B .
- Neuroprotective Properties : Another investigation focused on the neuroprotective effects of tetrazole derivatives against oxidative stress in neuronal cells. Results indicated that these compounds could reduce oxidative damage and improve cell viability under stress conditions, suggesting their potential as therapeutic agents for neurodegenerative diseases .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Tetrazole derivatives, including N-benzyl-2-(4-fluorophenyl)-N-isopropyl-2H-tetrazole-5-carboxamide, have been studied for their antimicrobial properties. Research indicates that modifications in the tetrazole ring can enhance activity against various pathogens, including Staphylococcus aureus and Escherichia coli. For instance, compounds with specific substitutions on the tetrazole ring exhibited significant antibacterial effects, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Anti-inflammatory Properties
The compound has shown promise in anti-inflammatory applications. A study demonstrated that certain tetrazole derivatives effectively reduced inflammation in animal models, indicating potential for treating conditions like arthritis. The anti-inflammatory efficacy was assessed using the carrageenan-induced paw edema model, where several derivatives exhibited comparable or superior activity to standard treatments like diclofenac .
Anticancer Research
Recent studies have begun to explore the anticancer potential of tetrazole derivatives. This compound was evaluated for its cytotoxic effects against various cancer cell lines. The results indicated that certain structural modifications could lead to enhanced selectivity and potency against tumor cells while minimizing toxicity to normal cells .
Neurological Applications
Research has suggested that tetrazole compounds may play a role in neurological disorders. Some derivatives have been investigated for their neuroprotective effects and potential to modulate neurotransmitter systems, which could be beneficial in conditions such as depression and anxiety disorders. Initial findings indicate that these compounds might influence serotonin receptors, although further research is necessary to establish their efficacy and mechanisms of action .
Table of Applications
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study, various tetrazole derivatives were synthesized and screened for their antimicrobial properties. The most active compounds were identified based on their MIC values against common bacterial strains, showcasing the importance of structural modifications in enhancing activity.
Case Study 2: Anti-inflammatory Activity
A series of tetrazole derivatives were tested for anti-inflammatory activity using the carrageenan-induced paw edema method. The results indicated that specific substitutions on the tetrazole ring significantly increased anti-inflammatory potency compared to standard drugs.
Properties
IUPAC Name |
N-benzyl-2-(4-fluorophenyl)-N-propan-2-yltetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O/c1-13(2)23(12-14-6-4-3-5-7-14)18(25)17-20-22-24(21-17)16-10-8-15(19)9-11-16/h3-11,13H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDSSKGEWJIRKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.